![molecular formula C21H19NO4 B2820361 6-Methoxy-3-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-1,4-dihydroquinolin-4-one CAS No. 2415562-26-2](/img/structure/B2820361.png)
6-Methoxy-3-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-1,4-dihydroquinolin-4-one
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Description
6-Methoxy-3-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-1,4-dihydroquinolin-4-one, also known as MMQ, is a synthetic compound that has been studied for its potential applications in scientific research. MMQ is a quinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction and the Friedlander synthesis. MMQ has been found to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in studies related to the synthesis of tetrahydroquinolines, hexahydrobenzoindolizines, and specific linkers for generating catalytic antibodies. These efforts aim to catalyze cationic cyclisation reactions, indicating a potential application in synthetic chemistry and antibody production (González‐Bello, Abell, & Leeper, 1997).
Antitumor Activity
Research has shown that derivatives of this compound, such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, possess promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. This suggests potential applications in cancer therapy, particularly in the inhibition of tubulin polymerization and induction of G2/M cell cycle arrest in cancer cells (Minegishi et al., 2015).
Tubulin Polymerization Inhibition
Another study has found that modifications of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in certain compounds can result in new tubulin-polymerization inhibitors. These compounds demonstrated significant in vitro cytotoxic activity and potency against tubulin assembly, suggesting their role as potential chemotherapeutic agents (Wang et al., 2014).
Synthesis of Complex Molecules
The compound has also been used in the synthesis of complex molecular structures, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, indicating its utility in the development of novel chemical entities with potential biological activities (Wang et al., 2015).
Novel Synthetic Approaches
Research into the compound's derivatives has led to novel synthetic approaches for creating 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-ones, showcasing the versatility and potential of the compound in facilitating the development of new chemical synthesis methods (Yadav, Vagh, & Jeong, 2020).
properties
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-prop-2-enylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-4-11-22-13-18(20(23)14-5-7-15(25-2)8-6-14)21(24)17-12-16(26-3)9-10-19(17)22/h4-10,12-13H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMPTUDWHJTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-1,4-dihydroquinolin-4-one |
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